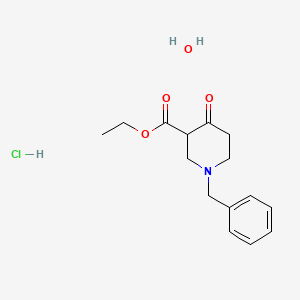
Ethyl 1-Benzyl-4-oxopiperidine-3-carboxylate Hydrochloride Hydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 1-Benzyl-4-oxopiperidine-3-carboxylate Hydrochloride Hydrate is an organic compound with the molecular formula C15H19NO3 · HCl. It is also known by its synonym, 1-Benzyl-4-ethoxycarbonyl-3-piperidone hydrochloride . This compound is used as a building block in the synthesis of various receptor agonists and antagonists .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-Benzyl-4-oxopiperidine-3-carboxylate Hydrochloride Hydrate typically involves the following steps :
Addition Reaction: Benzylamine reacts with methyl acrylate under reflux conditions to form N,N-bis(β-methoxycarbonylethyl)benzylamine.
Cyclization: The intermediate undergoes cyclization in the presence of sodium methoxide under reflux to yield 1-Benzyl-3-methoxycarbonyl-4-piperidone.
Esterification: The piperidone derivative is then esterified to form Ethyl 1-Benzyl-4-oxopiperidine-3-carboxylate.
Formation of Hydrochloride Salt: The final step involves reacting the ester with hydrochloric acid to obtain the hydrochloride salt form.
Industrial Production Methods
Industrial production methods for this compound follow similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 1-Benzyl-4-oxopiperidine-3-carboxylate Hydrochloride Hydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.
Major Products
Oxidation: Produces carboxylic acids or ketones.
Reduction: Yields alcohols.
Substitution: Forms various substituted piperidine derivatives.
Aplicaciones Científicas De Investigación
Ethyl 1-Benzyl-4-oxopiperidine-3-carboxylate Hydrochloride Hydrate has several applications in scientific research :
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Employed in the study of receptor-ligand interactions.
Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of fine chemicals and intermediates.
Mecanismo De Acción
The mechanism of action of Ethyl 1-Benzyl-4-oxopiperidine-3-carboxylate Hydrochloride Hydrate involves its interaction with specific molecular targets, such as receptors or enzymes . The compound acts as a ligand, binding to these targets and modulating their activity. This can lead to various biological effects, depending on the nature of the target and the context of the interaction.
Comparación Con Compuestos Similares
Similar Compounds
- 1-Benzylpiperidin-3-one hydrochloride
- Ethyl 4-oxo-1-piperidinecarboxylate
- 1-Benzyl-3-oxopiperidine-4-carboxylate hydrochloride
Uniqueness
Ethyl 1-Benzyl-4-oxopiperidine-3-carboxylate Hydrochloride Hydrate is unique due to its specific structural features, such as the presence of both an ethoxycarbonyl group and a benzyl group. These features confer distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications .
Propiedades
Fórmula molecular |
C15H22ClNO4 |
|---|---|
Peso molecular |
315.79 g/mol |
Nombre IUPAC |
ethyl 1-benzyl-4-oxopiperidine-3-carboxylate;hydrate;hydrochloride |
InChI |
InChI=1S/C15H19NO3.ClH.H2O/c1-2-19-15(18)13-11-16(9-8-14(13)17)10-12-6-4-3-5-7-12;;/h3-7,13H,2,8-11H2,1H3;1H;1H2 |
Clave InChI |
SXDXTGLWUFVUGI-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1CN(CCC1=O)CC2=CC=CC=C2.O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




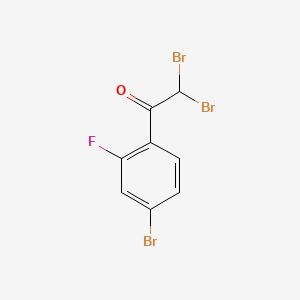
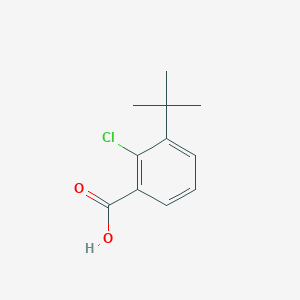
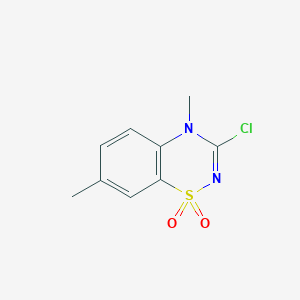
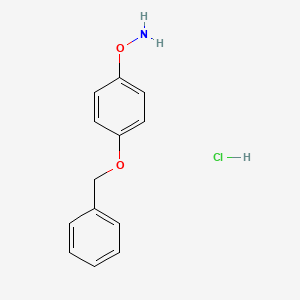
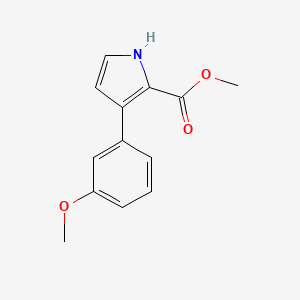
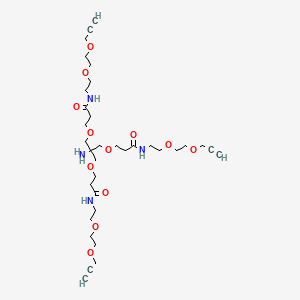

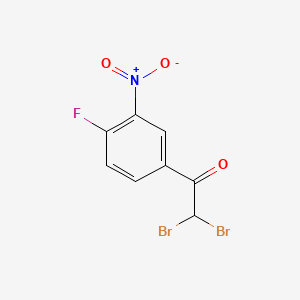
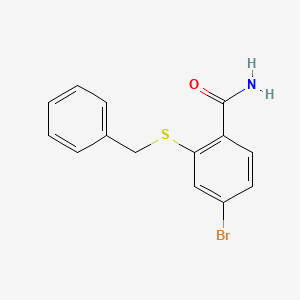
![Boc-Gly-Gly-N-[4-(hydroxymethyl)phenyl]](/img/structure/B13709239.png)
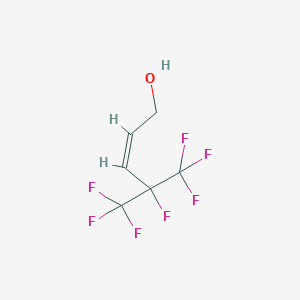
![2,4,7-Trichloro-5-methylpyrido[3,2-d]pyrimidin-6(5H)-one](/img/structure/B13709252.png)
